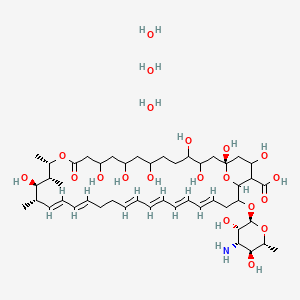
Nystatin A1 trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nystatin A1 trihydrate is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily used as an antifungal agent to treat infections caused by Candida species. This compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and fungal cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nystatin A1 trihydrate is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the antibiotic. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes extraction, purification, and crystallization to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nystatin A1 trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Nystatin A1 trihydrate has a wide range of scientific research applications:
Wirkmechanismus
Nystatin A1 trihydrate exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of intracellular contents and disruption of essential cellular processes. The selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphotericin B: Another polyene macrolide antibiotic with a similar mechanism of action but higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis, leading to fungal cell death.
Miconazole: Another azole antifungal with a similar mechanism to fluconazole.
Uniqueness of Nystatin A1 Trihydrate
This compound is unique due to its specific binding to ergosterol and its ability to form pores in the fungal cell membrane. Unlike azole antifungals, which inhibit ergosterol synthesis, this compound directly disrupts the cell membrane, leading to rapid fungal cell death .
Eigenschaften
Molekularformel |
C47H81NO20 |
|---|---|
Molekulargewicht |
980.1 g/mol |
IUPAC-Name |
(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1 |
InChI-Schlüssel |
ZCIAQBMEBDLDJC-XOQWAWLRSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
Kanonische SMILES |
CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
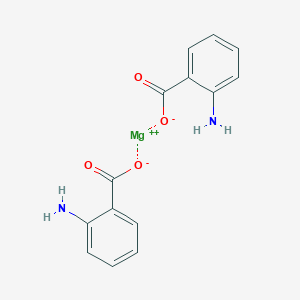

![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
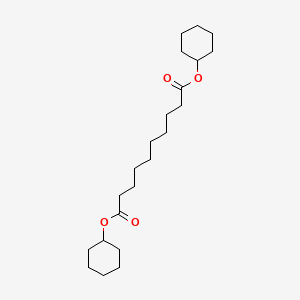
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
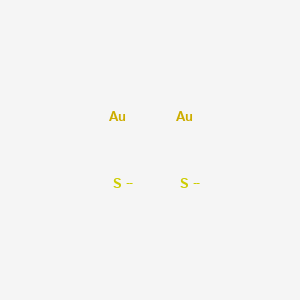


![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)
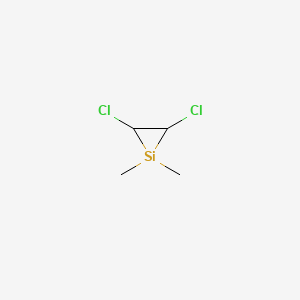
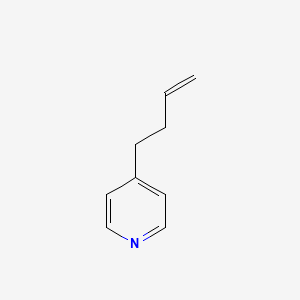

![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
